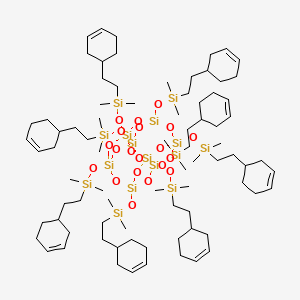![molecular formula C19H24IN B593867 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide CAS No. 137107-72-3](/img/structure/B593867.png)
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide: is a chemical compound with the molecular formula C19H24IN and a molecular weight of 393.31 g/mol . This compound is known for its applications in various fields, including dye synthesis, fluorescent probes, and as an intermediate in the production of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with butyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced indole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various dyes and pigments .
- Employed in the preparation of fluorescent probes for imaging applications .
Biology:
- Utilized in the development of fluorescent probes for biological imaging, including tumor imaging and hypoxia-sensitive probes .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide involves its interaction with specific molecular targets, such as proteins or nucleic acids, depending on its application. In biological imaging, the compound’s fluorescent properties are utilized to visualize specific cellular components or processes . The pathways involved may include binding to specific receptors or interacting with cellular structures to produce a detectable signal .
Comparison with Similar Compounds
- 1,1,2-Trimethyl-1H-benz[e]indole
- 3-Butyl-2,3,3-trimethyl-1H-benz[e]indolium iodide
- 1-Butyl-2,3,3-trimethylbenz[e]indolium iodide
Comparison: 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide is unique due to its specific butyl and trimethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye synthesis and fluorescent probe development, where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N.HI/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20;/h7-12H,5-6,13H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOBYNOYLWVLMN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137107-72-3 |
Source


|
| Record name | 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)







